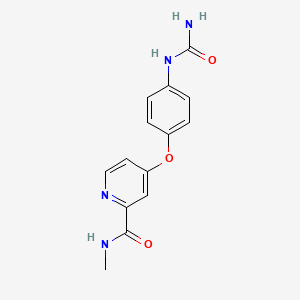

Sorafenib impurity 21

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(carbamoylamino)phenoxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-16-13(19)12-8-11(6-7-17-12)21-10-4-2-9(3-5-10)18-14(15)20/h2-8H,1H3,(H,16,19)(H3,15,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEDEUSMGQBBPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to a Potential Sorafenib Impurity: 4,6-Dichloro-N,N-dimethylpicolinamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "Sorafenib Impurity 21" for the compound 4,6-Dichloro-N,N-dimethylpicolinamide with a molecular weight of 219.1 g/mol is based on information from a commercial supplier of pharmaceutical reference standards[1]. Publicly available scientific literature and pharmacopeial standards do not currently establish a definitive link between this specific molecule and the synthesis or degradation of the active pharmaceutical ingredient (API) Sorafenib. This guide provides a detailed technical overview of 4,6-Dichloro-N,N-dimethylpicolinamide based on available chemical information and general principles of impurity control in the pharmaceutical industry.

Introduction to Sorafenib and the Importance of Impurity Profiling

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer[2]. It functions by targeting several kinases involved in tumor cell proliferation and angiogenesis[3][4]. The chemical complexity of Sorafenib and the nature of its multi-step synthesis mean that, like any pharmaceutical product, it is susceptible to the presence of impurities. These can originate from starting materials, intermediates, byproducts, or degradation of the API[5].

Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control of impurities in drug substances and products to ensure their safety and efficacy[6]. Therefore, the identification, characterization, and control of any potential impurity is a critical aspect of drug development and manufacturing.

Characterization of 4,6-Dichloro-N,N-dimethylpicolinamide

While its direct link as a process or degradation impurity of Sorafenib is not widely documented in scientific literature, 4,6-Dichloro-N,N-dimethylpicolinamide has been cataloged as "Sorafenib Impurity 21" by at least one supplier of reference standards[1]. A comprehensive understanding of its chemical properties is the first step in any analytical investigation.

| Identifier | Value | Source |

| Chemical Name | 4,6-Dichloro-N,N-dimethylpicolinamide | [1] |

| CAS Number | 1858792-36-5 | [1] |

| Molecular Formula | C₈H₈Cl₂N₂O | [1] |

| Molecular Weight | 219.1 g/mol | [1] |

Structural Elucidation

The structure of 4,6-Dichloro-N,N-dimethylpicolinamide is fundamentally different from that of Sorafenib. Sorafenib is a complex bi-aryl urea containing a pyridine ring, a phenyl ring, and a trifluoromethylphenyl moiety[3]. In contrast, 4,6-Dichloro-N,N-dimethylpicolinamide is a simpler dichlorinated N,N-dimethylpicolinamide.

Expert Insight: The significant structural disparity between Sorafenib and 4,6-Dichloro-N,N-dimethylpicolinamide suggests that if it is indeed a process-related impurity, it would likely arise from a specific, perhaps uncommon, synthetic route or as an impurity from a starting material, rather than as a degradation product of the final Sorafenib molecule. Degradation pathways of Sorafenib typically involve hydrolysis of the urea linkage[2].

Potential Origins and Formation Pathways

Given the lack of specific literature linking this compound to Sorafenib synthesis, we can hypothesize potential, though unconfirmed, pathways based on general organic chemistry principles.

Diagram: Hypothetical Origin of the Impurity

Caption: Potential origin of the impurity as a carried-over starting material.

It is plausible that a dichlorinated picolinic acid derivative could be used in a synthetic route leading to a structural analog of Sorafenib, or as a raw material in a process where it is carried over into the final product.

Analytical Methodologies for Detection and Quantification

The control of any impurity relies on robust analytical methods. While a specific validated method for 4,6-Dichloro-N,N-dimethylpicolinamide in a Sorafenib matrix is not publicly available, established principles of impurity analysis can be applied.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for impurity profiling in pharmaceuticals[2]. A stability-indicating reverse-phase HPLC (RP-HPLC) method would be the logical choice for separating this potential impurity from the Sorafenib API.

Self-Validating Protocol Design: HPLC Method Development

The development of a robust HPLC method should follow a systematic approach to ensure it is "self-validating"—meaning its performance is well-understood and reliable.

Step 1: Initial Screening & Column Selection

-

Rationale: The significant difference in polarity and structure between Sorafenib (a large, relatively non-polar molecule) and 4,6-Dichloro-N,N-dimethylpicolinamide (a smaller, more polar molecule) suggests that good separation is achievable.

-

Action: Screen various C18 and Phenyl-Hexyl columns. A C18 column is a standard starting point for retaining the non-polar Sorafenib, while the impurity should elute earlier.

Step 2: Mobile Phase Optimization

-

Rationale: To achieve optimal resolution and peak shape.

-

Action:

-

Start with a simple mobile phase gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Adjust the gradient slope to maximize the resolution between the impurity and the API.

-

If co-elution occurs, consider alternative organic modifiers like methanol.

-

Step 3: Wavelength Selection

-

Rationale: To ensure sensitive detection of both the API and the impurity.

-

Action: Use a Photo Diode Array (PDA) detector to acquire UV spectra for both compounds. Select a wavelength that provides an adequate response for both, or use multiple wavelengths if necessary. Sorafenib has a UV absorption maximum around 240 nm[2]. The impurity's maximum would need to be determined experimentally.

Step 4: Method Validation (as per ICH Q2(R1) Guidelines)

-

Rationale: To formally demonstrate the method is suitable for its intended purpose.

-

Action: Perform validation experiments for:

-

Specificity: Spike the Sorafenib sample with the impurity reference standard to prove the method can distinguish between the two.

-

Linearity: Analyze a series of dilutions of the impurity standard to demonstrate a linear relationship between concentration and peak area.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.

-

Accuracy & Precision: Analyze spiked samples at different concentration levels to demonstrate the method's accuracy and repeatability.

-

Robustness: Intentionally vary method parameters (e.g., pH, column temperature, flow rate) to ensure it remains reliable under minor variations.

-

Diagram: Analytical Workflow for Impurity Control

Caption: A standard workflow for the control of pharmaceutical impurities.

Mass Spectrometry for Confirmation

For unequivocal identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. It provides molecular weight information that can confirm the identity of the impurity peak observed in the chromatogram[2]. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the elemental composition and adding another layer of certainty to the identification.

Control Strategies and Regulatory Considerations

The control of any impurity is guided by regulatory frameworks like ICH Q3A/Q3B, which set thresholds for reporting, identification, and qualification.

| Threshold | Action Required |

| Reporting Threshold | The impurity must be reported if it is present above this level. |

| Identification Threshold | The impurity's structure must be determined if it exceeds this level. |

| Qualification Threshold | Toxicological data is required to justify the impurity limit if it is present above this level. |

Without specific guidance for 4,6-Dichloro-N,N-dimethylpicolinamide as a Sorafenib impurity, the default ICH thresholds would apply. A crucial step for any manufacturer would be to procure a qualified reference standard of this compound to accurately quantify its levels in their Sorafenib batches[1][5].

Conclusion

The compound 4,6-Dichloro-N,N-dimethylpicolinamide (MW 219.1 g/mol ) has been commercially designated as "Sorafenib Impurity 21". While its definitive origin as a process-related or degradation impurity of Sorafenib is not established in the public scientific domain, its potential presence necessitates a robust control strategy. This guide outlines the foundational steps for its analytical characterization and control, grounded in established pharmaceutical quality principles. The development and validation of a specific, sensitive, and selective chromatographic method are paramount for ensuring that any batch of Sorafenib API meets the stringent safety and quality standards required for patient use. Further investigation would be required to definitively establish the origin of this compound and its relevance to the quality control of Sorafenib.

References

-

Sorafenib Impurity 21 | CAS No: 1858792-36-5. Cleanchem. Available at: [Link]

-

Broad Transcriptomic Impact of Sorafenib and Its Relation to the Antitumoral Properties in Liver Cancer Cells. PubMed Central. Available at: [Link]

-

Sorafenib EP Impurity-J. Nia Innovation. Available at: [Link]

-

Preparation and Characterization of Solid Dispersion of Sorafenib Tosylate for Enhancement of Bioavailability. Impactfactor. Available at: [Link]

-

Sorafenib Aminophenoxy Impurity | CAS 284462-37-9. Veeprho Pharmaceuticals. Available at: [Link]

-

Sorafenib-impurities. Pharmaffiliates. Available at: [Link]

-

PHARMACEUTICAL ANALYTICAL REVIEW OF SORAFENIB. ResearchGate. Available at: [Link]

-

Determination of Potential Genotoxic Impurities in Sorafenib Tosylate by UPLC Method. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Sorafenib Related Compound 21. Axios Research. Available at: [Link]

-

4-Chloro-2-nitroaniline | C6H5ClN2O2. PubChem. Available at: [Link]

-

Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PMC. Available at: [Link]

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sorafenib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. oaji.net [oaji.net]

An In-Depth Technical Guide to the Identification of Sorafenib Impurity 21 in Bulk Drug Substance

Abstract

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final medicinal product. Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers, is synthesized through a multi-step process that can generate several process-related impurities and degradation products. This technical guide provides a comprehensive framework for the identification and characterization of a specific impurity, "Sorafenib Impurity 21," in the Sorafenib bulk drug substance. We will delve into the regulatory landscape, orthogonal analytical strategies, and the logic behind experimental design, offering field-proven insights for researchers, analytical scientists, and drug development professionals.

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development

The therapeutic efficacy and safety of a drug product are intrinsically linked to the purity of its active pharmaceutical ingredient (API). Impurities, even at trace levels, can potentially alter the pharmacology, toxicology, or stability of the drug.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), to control impurities in new drug substances.[2][3][4][5] These guidelines, particularly ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities that exceed specific thresholds.[2][4]

Sorafenib (chemical name: 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide) is a complex molecule susceptible to the formation of various impurities during its synthesis and storage.[][7] "Sorafenib Impurity 21" is one such process-related impurity that requires meticulous identification and control to ensure the quality of the Sorafenib bulk drug.

Characterization of Sorafenib Impurity 21

Based on available reference standard data, Sorafenib Impurity 21 has been identified as 4,6-Dichloro-N,N-dimethylpicolinamide .[8] Key identifiers for this impurity are presented in Table 1.

| Parameter | Value | Reference |

| Chemical Name | 4,6-Dichloro-N,N-dimethylpicolinamide | [8] |

| CAS Number | 1858792-36-5 | [8] |

| Molecular Formula | C8H8Cl2N2O | [8] |

| Molecular Weight | 219.1 g/mol | [8] |

Understanding the chemical nature of this impurity is the foundational step in developing a robust analytical strategy for its detection and quantification.

A Multi-faceted Approach to Impurity Identification: The Power of Orthogonal Techniques

No single analytical technique can provide the complete picture required for the unambiguous identification and structural elucidation of an unknown impurity. A well-designed, self-validating system relies on the integration of orthogonal (independent) analytical methods. This approach ensures the reliability and accuracy of the results, a cornerstone of scientific integrity in pharmaceutical analysis.

The logical workflow for identifying and characterizing Sorafenib Impurity 21 typically involves a primary separation technique followed by a battery of spectroscopic methods for structural confirmation.

Figure 1: A typical workflow for the identification and structural elucidation of an impurity in a bulk drug substance.

The Workhorse of Separation: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the cornerstone technique for separating impurities from the main API.[9][10] Its versatility, reproducibility, and ability to be coupled with various detectors make it indispensable for impurity profiling.[9]

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 column is commonly chosen for the analysis of Sorafenib and its impurities due to its hydrophobicity, which provides good retention and separation of the relatively non-polar Sorafenib molecule and its related substances.[11][12]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[11][12] This allows for the effective separation of impurities with a wide range of polarities. The buffer controls the pH and influences the ionization state of the analytes, thereby affecting their retention.

-

Detection: A UV detector, often a Photo Diode Array (PDA) detector, is used for its ability to monitor multiple wavelengths simultaneously. This helps in detecting impurities that may have different absorption maxima than the parent drug and can also provide preliminary information about the purity of a chromatographic peak.[11]

Experimental Protocol: RP-HPLC Method for Sorafenib Impurity Profiling

-

Instrumentation: A validated HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent UPLC column).

-

Mobile Phase A: 0.01 M Ammonium acetate buffer, pH adjusted to 4.5 with acetic acid.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30°C.

-

Detection Wavelength: 265 nm.[11]

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-5 min: 70% A, 30% B

-

5-25 min: Linear gradient to 30% A, 70% B

-

25-30 min: 30% A, 70% B

-

30.1-35 min: Re-equilibration to 70% A, 30% B

-

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Sorafenib bulk drug in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a final concentration of approximately 1 mg/mL.

-

-

Analysis:

-

Inject a blank (diluent), a reference standard of Sorafenib Impurity 21 (if available), and the sample solution.

-

Monitor the chromatogram for peaks other than the main Sorafenib peak. The relative retention time (RRT) can be used for preliminary identification if a reference standard is used.

-

Unveiling the Mass: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC provides separation and quantification, it does not offer definitive structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.[9] This allows for the determination of the molecular weight of the impurity.[9]

Causality Behind Experimental Choices:

-

Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and semi-polar molecules like Sorafenib and its impurities, minimizing fragmentation and providing a clear molecular ion peak.

-

Mass Analyzer: A tandem mass spectrometer (MS/MS), such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole, is highly valuable.[13] It allows for the selection of the molecular ion of the impurity and its subsequent fragmentation, providing a unique fragmentation pattern that acts as a "fingerprint" for the molecule and offers clues about its structure.[9][13]

Experimental Protocol: LC-MS/MS for Impurity Identification

-

Instrumentation: An LC-MS/MS system, typically with an ESI source.[13]

-

LC Conditions: Utilize the same or a very similar HPLC method as developed for impurity profiling to ensure correlation of retention times.

-

MS Conditions (Illustrative):

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Scan Range: m/z 100-1000 for full scan analysis.

-

MS/MS: Select the [M+H]+ ion corresponding to the impurity (for Sorafenib Impurity 21, this would be m/z 220.0, accounting for chlorine isotopes) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

-

-

Data Analysis:

-

Determine the exact mass of the impurity from the full scan data. This can be used to predict the elemental composition.

-

Analyze the fragmentation pattern to propose a structure or confirm the identity of the impurity by comparing it to the fragmentation of a known standard or to in-silico fragmentation predictions.

-

The Gold Standard for Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules.[14] It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule.[14] For definitive identification of an unknown impurity, NMR is often considered essential.[9][14]

Causality Behind Experimental Choices:

-

Isolation: NMR is less sensitive than MS, often requiring the impurity to be isolated in milligram quantities and high purity. This is typically achieved by preparative HPLC.

-

Multi-dimensional NMR: While 1D spectra (¹H and ¹³C) provide fundamental information, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are crucial for piecing together the molecular structure by revealing correlations between different nuclei.

Experimental Protocol: NMR for Structural Elucidation

-

Isolation:

-

Use preparative HPLC with a method scaled up from the analytical HPLC method to isolate the impurity of interest.

-

Collect the fraction corresponding to the impurity peak.

-

Remove the solvent under vacuum and confirm the purity of the isolated material by analytical HPLC.

-

-

NMR Analysis:

-

Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire the following NMR spectra:

-

¹H NMR: To determine the number and types of protons and their neighboring environments.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D COSY: To identify proton-proton couplings (connectivity).

-

2D HSQC: To identify direct carbon-proton attachments.

-

2D HMBC: To identify long-range carbon-proton correlations, which is key for connecting different fragments of the molecule.

-

-

-

Structure Elucidation:

-

Integrate the data from all NMR experiments to assemble the complete chemical structure.

-

Compare the obtained spectra with the known spectrum of the 4,6-Dichloro-N,N-dimethylpicolinamide reference standard for final confirmation.

-

Building a Self-Validating System for Trustworthy Results

Figure 2: Logical relationship demonstrating how orthogonal analytical techniques provide a self-validating system for impurity identification.

The process works as follows:

-

HPLC/UPLC detects a peak at a specific retention time.

-

LC-MS confirms that the peak at that retention time has a molecular weight consistent with the proposed impurity structure (C8H8Cl2N2O). The fragmentation pattern should also align with this structure.

-

Isolated material from the HPLC peak, when analyzed by NMR , yields a spectrum that is unequivocally assigned to the structure of 4,6-Dichloro-N,N-dimethylpicolinamide.

Regulatory Compliance and Control Strategy

Once identified, the impurity must be controlled within the limits set by regulatory guidelines.[2][15][16] For a new drug substance, the ICH Q3A(R2) guideline specifies thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.[2][4]

| Threshold | Maximum Daily Dose ≤ 2g/day | Reference |

| Reporting | > 0.05% | [15] |

| Identification | > 0.10% | [15] |

| Qualification | > 0.15% | [2] |

A control strategy for Sorafenib Impurity 21 would involve:

-

Including a limit for this impurity in the Sorafenib bulk drug specification.

-

Using the validated HPLC method for routine quality control analysis to ensure that batches of Sorafenib do not exceed this limit.[10]

-

If the impurity is found to exceed the qualification threshold, toxicological studies may be required to demonstrate its safety.

Conclusion

The identification of "Sorafenib Impurity 21" in the bulk drug substance is a systematic process that epitomizes the principles of modern pharmaceutical analysis. It requires a deep understanding of the regulatory landscape, the strategic application of orthogonal analytical techniques, and a logical, evidence-based approach to structural elucidation. By integrating separation science (HPLC/UPLC) with powerful spectroscopic techniques (MS and NMR), researchers can build a self-validating analytical workflow. This not only ensures the unambiguous identification of the impurity but also establishes a foundation of trustworthiness and scientific integrity, ultimately safeguarding patient health by ensuring the quality, safety, and efficacy of the Sorafenib drug product.

References

-

Title: Sorafenib Impurity 21 | CAS No: 1858792-36-5 Source: Cleanchem URL: [Link]

-

Title: PHARMACEUTICAL ANALYTICAL REVIEW OF SORAFENIB Source: ResearchGate URL: [Link]

-

Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]

-

Title: Sorafenib Aminophenoxy Impurity | CAS 284462-37-9 Source: Veeprho URL: [Link]

-

Title: Sorafenib HPLC research article Source: ResearchGate URL: [Link]

-

Title: Sorafenib | C21H16ClF3N4O3 | CID 216239 Source: PubChem - NIH URL: [Link]

-

Title: AN UPLC METHOD FOR THE DETERMINATION OF SORAFENIB IN HUMAN PLASMA BY FLUORIMETRIC DETECTION WITH PRE-COLUMN DERIVATIZATION AND A PHARMACOKINETIC STUDY Source: Marmara Pharmaceutical Journal URL: [Link]

-

Title: Analytical estimation methods for determination of sorafenib Source: ResearchGate URL: [Link]

-

Title: Sorafenib-impurities Source: Pharmaffiliates URL: [Link]

-

Title: Analytical estimation methods for determination of sorafenib Source: ResearchGate URL: [Link]

-

Title: METHOD DEVELOPMENT AND VALIDATION OF SORAFENIB IN BULK FORMULATION Source: World Journal of Pharmaceutical and Life Sciences URL: [Link]

-

Title: Determination of Potential Genotoxic Impurities in Sorafenib Tosylate by UPLC Method Source: International Journal of Theoretical & Applied Sciences URL: [Link]

-

Title: determination of sorafenib in bulk and tablet formulation by a new validated reverse phase high performance liquid chromatography Source: RASĀYAN Journal of Chemistry URL: [Link]

-

Title: Guidance for Industry - Q3A Impurities in New Drug Substances Source: FDA URL: [Link]

-

Title: Q 3 B (R2) Impurities in New Drug Products Source: EMA URL: [Link]

-

Title: Control of impurities of pharmacopoeial substances - Scientific guideline Source: European Medicines Agency URL: [Link]

-

Title: NMR spectroscopy: Quality control of pharmaceutical products Source: European Pharmaceutical Review URL: [Link]

-

Title: ANDAs: Impurities in Drug Products Source: FDA URL: [Link]

-

Title: ich harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: ICH URL: [Link]

-

Title: Impurity Control in the European Pharmacopoeia Source: EDQM, Council of Europe URL: [Link]

-

Title: A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma Source: PubMed URL: [Link]

-

Title: 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE Source: Pharmeuropa URL: [Link]

-

Title: Quality Guidelines Source: ICH URL: [Link]

-

Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

-

Title: Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats Source: MDPI URL: [Link]

-

Title: Chapter 1: Applications of NMR in Drug Substance and Drug Product Development Source: Royal Society of Chemistry URL: [Link]

-

Title: Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q Source: EMA URL: [Link]

-

Title: Guidance for Industry - ANDAs: Impurities in Drug Source: Regulations.gov URL: [Link]

-

Title: Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma | Request PDF Source: ResearchGate URL: [Link]

-

Title: Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques Source: CONICET URL: [Link]

-

Title: Sorafenib Related Compound 21 Source: Axios Research URL: [Link]

-

Title: NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties Source: PMC - NIH URL: [Link]

-

Title: Safety Evaluation of Drug Substance Impurities in Generics Source: YouTube URL: [Link]

-

Title: Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “substances for pharmaceutical use” and general chapter “control of impurities in substances for pharmaceutical use” Source: Therapeutic Goods Administration (TGA) URL: [Link]

Sources

- 1. Sorafenib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. fda.gov [fda.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 7. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. wjbphs.com [wjbphs.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. veeprho.com [veeprho.com]

- 15. edqm.eu [edqm.eu]

- 16. ema.europa.eu [ema.europa.eu]

Pharmacopeial Standards & Impurity Profiling of Sorafenib Tosylate: A Technical Guide

This technical guide provides a comprehensive framework for the characterization, analysis, and control of Sorafenib Tosylate impurities, adhering to current pharmacopeial standards (USP/EP) and ICH guidelines.

Executive Summary

Sorafenib Tosylate, a multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases, presents a complex impurity profile due to its multi-step synthesis involving chlorination, amidation, and urea formation.[] With the emergence of specific monographs in the United States Pharmacopeia (USP) and draft monographs in the European Pharmacopoeia (EP) , the regulatory bar for purity has shifted. This guide dissects the critical quality attributes (CQAs) regarding organic and genotoxic impurities, providing a self-validating analytical framework for researchers.

Chemical Architecture & Impurity Origins

Understanding the genesis of impurities requires mapping the synthesis pathway.[2] Sorafenib is typically synthesized via the condensation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(4-aminophenoxy)-N-methylpicolinamide .[2]

Synthesis & Impurity Map

The following diagram illustrates the standard synthetic route and the entry points for critical impurities (Impurity A, C, and the Urea Dimer).

Figure 1: Synthesis pathway of Sorafenib Tosylate highlighting the origin of key Pharmacopeial organic impurities and potential genotoxic by-products.

The Impurity Landscape: Technical Breakdown

The pharmacopeial framework (USP/EP) classifies impurities based on their structure and origin. Below is the consolidated standard for the primary impurities.

Organic Impurities (Process & Degradation)

| Impurity Name | Pharmacopeial Ref. | Chemical Structure / Description | Origin | Risk/Control |

| Impurity A | EP Impurity A | 4-(4-Aminophenoxy)-N-methylpicolinamide | Starting Material / Intermediate .[2][3] Unreacted precursor from the coupling step.[2] | Process Control. Limit: NMT 0.15% |

| Impurity C | EP Impurity C | 4-Chloro-3-(trifluoromethyl)aniline | Starting Material .[2] Precursor to the isocyanate intermediate.[] | Process Control. Highly toxic. |

| Impurity H | USP Related Cmpd H | 4-(4-{3-[2-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide | Isomer/By-product .[3] Regioisomer where the Cl and CF3 positions are swapped or shifted.[2] | Synthesis Selectivity. |

| Impurity B | EP Impurity B | 4-(4-Formamidophenoxy)-N-methylpicolinamide | Degradation . Formyl derivative of Impurity A. | Stability Indicating. |

| N-Oxide | Metabolite / Impurity | Sorafenib N-Oxide (Pyridine N-oxide) | Oxidative Degradation .[2] Major metabolite, also forms under stress. | Stability (Oxidation). |

| Impurity E | EP Impurity E | Bis-urea dimer | Side Reaction . Reaction of isocyanate with urea linkage.[2][4] | Process Optimization. |

Genotoxic Impurities (GTIs)

Because Sorafenib is administered as a Tosylate salt , there is an inherent risk of forming alkyl tosylates (methyl, ethyl, or isopropyl tosylate) if alcohols are used in the final crystallization or salt formation steps.

-

Mechanism: Sulfonic acid (Tosylate) + Alcohol

Alkyl Sulfonate Ester.[2] -

Regulatory Limit: These are mutagenic carcinogens (Class 1). Per ICH M7, they must be controlled to TTC levels (Threshold of Toxicological Concern) , typically < 1.5 µ g/day intake, often translating to ppm levels in the API.

Analytical Methodologies

To ensure compliance, two distinct analytical workflows are required: one for organic impurities (HPLC-UV) and one for trace GTIs (LC-MS/MS or GC-MS).[2]

Standard HPLC Protocol (Organic Impurities)

This method is self-validating through the use of System Suitability criteria involving resolution between Sorafenib and Impurity H (the critical pair).[2]

-

Column: C18 Stationary Phase (e.g., Phenomenex Luna or Waters Symmetry), 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: Phosphate Buffer (pH 3.0) or Ammonium Acetate (20mM).[2][5]

-

Mobile Phase B: Acetonitrile : Methanol (40:60 v/v).[2]

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Detection: UV at 265 nm (Lambda max).[2]

-

Column Temp: 40°C.

-

Gradient Program:

-

0-5 min: High aqueous (to retain polar Impurity A).[2]

-

5-25 min: Linear ramp to high organic (elute Sorafenib).

-

25-35 min: Wash (elute dimers/Impurity E).

-

System Suitability Criteria:

-

Resolution (Rs): > 2.0 between Sorafenib and Impurity H (or nearest eluting peak).[2]

-

Tailing Factor: NMT 1.5 for the Sorafenib peak.

-

RSD: NMT 2.0% for replicate injections.

Analytical Workflow Diagram

Figure 2: Analytical workflow for dual-stream impurity profiling (Organic & Genotoxic).

Control Strategy & Regulatory Limits

The control strategy must link the synthesis capability with the analytical detection limits.

Specification Limits (ICH/Pharmacopeial Alignment)

-

Specified Impurities (e.g., A, C, H): NMT 0.15% (Standard qualification threshold).

-

Unspecified Impurities: NMT 0.10%.

-

Total Impurities: NMT 1.0% - 1.5%.

-

Genotoxic Impurities (Alkyl Tosylates): NMT 5 ppm (Calculated based on Maximum Daily Dose).

Causality & Corrective Actions[3]

-

High Impurity A: Indicates incomplete coupling. Action: Check stoichiometry of isocyanate or reaction time.

-

High Impurity C: Indicates unreacted starting material. Action: Improve workup/wash steps (Impurity C is lipophilic).

-

High N-Oxide: Indicates oxidative stress during storage or drying.[2] Action: Use nitrogen blanket during manufacturing; store in light-resistant containers.

References

-

European Directorate for the Quality of Medicines (EDQM). Sorafenib Tosilate Draft Monograph (No. 2931).[2] Pharmeuropa.[6]

-

United States Pharmacopeia (USP). Sorafenib Tosylate Reference Standard & Monographs. USP-NF.

-

Yadav, et al. (2012).[7] Determination of Potential Genotoxic Impurities in Sorafenib Tosylate by UPLC Method.[7] International Journal of Theoretical & Applied Sciences.[7]

-

BOC Sciences.

-

International Conference on Harmonisation (ICH). ICH Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

Sources

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. drjcrbio.com [drjcrbio.com]

- 4. nbinno.com [nbinno.com]

- 5. Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 7. oaji.net [oaji.net]

Technical Guide: Sorafenib Impurity 21 Formation Mechanism

[1][2]

Executive Summary

Sorafenib Impurity 21 (Chemical Name: 4,6-Dichloro-N,N-dimethylpicolinamide) is a process-related impurity arising during the early stages of the Sorafenib tosylate synthesis.[1] Its formation is a classic example of Reagent-Derived Contamination coupled with Non-Selective Halogenation , creating a "dead-end" side product that must be controlled via raw material specifications rather than downstream purification.[1]

Chemical Identity Table

| Attribute | Detail |

| Common Name | Sorafenib Impurity 21 |

| Chemical Name | 4,6-Dichloro-N,N-dimethylpicolinamide |

| CAS Number | 1858792-36-5 |

| Molecular Formula | C₈H₈Cl₂N₂O |

| Molecular Weight | 219.07 g/mol |

| Structural Feature | Pyridine core with bis-chlorination (positions 4,[3][4][5]6) and a dimethylated amide.[1][2] |

Mechanism of Formation

The formation of Impurity 21 is a multi-variate failure mode involving two distinct deviations from the standard synthesis pathway:

-

Precursor Deviation: Presence of 4,6-dichloropicolinic acid (instead of the desired 4-chloro analog).

-

Reagent Deviation: Presence of Dimethylamine (DMA) impurity in the Methylamine (MA) reagent.[1][2]

The Standard vs. Impurity Pathway

The standard synthesis of the Sorafenib pyridine intermediate involves the chlorination of picolinic acid followed by amidation with methylamine.[1][2] Impurity 21 forms when impurities in the starting materials compete in the amidation step.[1][2]

Step 1: Chlorination (Root Cause A)[1][2]

-

Intended Reaction: Picolinic acid + SOCl₂ → 4-Chloropicolinoyl chloride.[1][2]

-

Side Reaction: Over-chlorination or use of impure starting material leads to 4,6-Dichloropicolinoyl chloride .[1][2] The position 6 on the pyridine ring is susceptible to nucleophilic attack or radical chlorination under harsh conditions.[1][2]

Step 2: Amidation (Root Cause B)[1][2]

-

Intended Reaction: 4-Chloropicolinoyl chloride + Methylamine (MeNH₂) → 4-Chloro-N-methylpicolinamide.

-

Impurity Reaction: 4,6-Dichloropicolinoyl chloride + Dimethylamine (Me₂NH) → 4,6-Dichloro-N,N-dimethylpicolinamide (Impurity 21) .[1][2]

Mechanistic Visualization

The following diagram illustrates the parallel pathways. The red pathway indicates the formation of Impurity 21.[1][2]

Caption: Divergent synthesis pathways. Impurity 21 forms (Red) when chlorinated impurities react with dimethylamine contaminants.

Critical Process Parameters (CPPs) & Control

To mitigate Impurity 21, control strategies must be implemented upstream at the raw material procurement and intermediate synthesis stages.[1][2]

Raw Material Specifications

The primary driver for this impurity is the quality of Methylamine .[1][2] Commercial methylamine solutions (e.g., 40% in water or methanol) often contain 0.1%–0.5% Dimethylamine as a byproduct of their own synthesis (reaction of methanol with ammonia).[1][2]

| Material | Critical Specification | Limit | Rationale |

| Methylamine | Dimethylamine Content | < 0.10% | Direct precursor to the N,N-dimethyl amide moiety. |

| Picolinic Acid | Purity (HPLC) | > 99.0% | Prevents carryover of chlorinated precursors.[2] |

| Thionyl Chloride | Stoichiometry | 1.1–1.5 eq | Excess SOCl₂ at high temps promotes polychlorination (formation of 4,6-dichloro species).[2] |

Reaction Control Protocol

Objective: Minimize the formation of the 4,6-dichloro intermediate and suppress the reaction with dimethylamine.

-

Temperature Control: Maintain chlorination temperature strictly between 70°C–80°C . Exceeding 85°C increases the rate of substitution at the C6 position of the pyridine ring.[1][2]

-

Reagent Addition: Add Methylamine slowly at 0°C–5°C . The reaction of the acid chloride with amines is exothermic.[1][2] Lower temperatures favor the kinetics of the primary amine (MeNH₂) over the secondary amine (Me₂NH) due to steric factors, although the concentration effect of the impurity is the dominant factor.[1][2]

Analytical Detection & Validation

Detecting Impurity 21 requires separating it from the closely related mono-methyl intermediate.[1][2]

HPLC Method

The N,N-dimethyl substitution significantly alters the polarity, making Reverse Phase HPLC (RP-HPLC) effective.[1][2]

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.[1][2]

-

Gradient: 5% B to 80% B over 20 minutes.

-

Retention Time: Impurity 21 is less polar than the N-methyl analog (loss of H-bond donor) and will elute later (higher RRT).[1][2]

Structural Confirmation (NMR)

The proton NMR spectrum provides definitive proof of the "Impurity 21" structure versus the standard intermediate.[1][2]

-

Standard Intermediate (N-methyl): Shows a doublet at ~2.8 ppm (3H, J=4.8 Hz) for the N-Me group and a broad singlet for the N-H .[1][2]

-

Impurity 21 (N,N-dimethyl): Shows two distinct singlets or one integrated singlet for 6H at ~3.0 ppm (N-Me₂ ).[1][2] The absence of the amide N-H coupling is diagnostic.[1][2]

References

-

Impurity Identity & Standards

-

Sorafenib Synthesis & Degradation

-

General Pyridine Chemistry

Disclaimer: This guide is for research and development purposes. "Impurity 21" is a vendor-specific designation; always verify the chemical structure (CAS 1858792-36-5) against your specific supply chain requirements.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Sorafenib - Wikipedia [en.wikipedia.org]

- 3. 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine | 320-51-4 [chemicalbook.com]

- 4. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]

- 6. kmpharma.in [kmpharma.in]

- 7. kmpharma.in [kmpharma.in]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. caymanchem.com [caymanchem.com]

The Toxicological Profile of Sorafenib Impurity 21: A Technical Guide for Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive toxicological profile of Sorafenib Impurity 21, a potential process-related impurity in the synthesis of the multi-kinase inhibitor, Sorafenib. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the impurity's chemical identity, a strategic framework for its toxicological evaluation, and detailed experimental protocols. Our approach is grounded in the principles of scientific integrity, aligning with international regulatory guidelines to ensure a thorough and robust safety assessment. By elucidating the potential risks associated with this impurity, this guide aims to support the development of safe and effective Sorafenib drug products.

Introduction: The Imperative of Impurity Profiling in Kinase Inhibitors

Sorafenib, a cornerstone in the treatment of various cancers, functions by inhibiting multiple kinases, including RAF-1 and VEGFRs, thereby impacting tumor cell proliferation and angiogenesis.[1][2][3][4] The synthetic pathway to such a complex molecule is often accompanied by the formation of impurities.[2] Regulatory bodies worldwide mandate the stringent control of these impurities, as even minute quantities can potentially alter the efficacy and, more critically, the safety profile of the final drug product.[5][6] This guide focuses on a specific, potentially process-related impurity, "Sorafenib Impurity 21," providing a roadmap for its comprehensive toxicological characterization.

Identification and Characterization of Sorafenib Impurity 21

A critical first step in any toxicological assessment is the unambiguous identification of the substance . Literature and supplier catalogues have shown conflicting information regarding the identity of "Sorafenib Impurity 21." This guide will focus on the entity most likely to be a process-related impurity based on its chemical structure:

-

Chemical Name: N-methyl-4-(4-ureidophenoxy)picolinamide

-

CAS Number: 1129683-88-0

-

Molecular Formula: C14H14N4O3

-

Molecular Weight: 286.29 g/mol

This compound, also referred to as "Sorafenib Urea Impurity," shares a core structural similarity with the parent drug, Sorafenib, which is a diaryl urea. This structural relationship suggests a plausible formation pathway during the synthesis of Sorafenib, making its toxicological evaluation of paramount importance.

Table 1: Physicochemical Properties of Sorafenib Impurity 21

| Property | Value | Source |

| CAS Number | 1129683-88-0 | Chemical Supplier Catalogues |

| Molecular Formula | C14H14N4O3 | Chemical Supplier Catalogues |

| Molecular Weight | 286.29 | Chemical Supplier Catalogues |

| Appearance | White to off-white solid | Predicted |

| Solubility | Predicted to be sparingly soluble in aqueous solutions | Predicted |

A Strategic Framework for Toxicological Evaluation

The toxicological evaluation of a pharmaceutical impurity must be systematic and risk-based, adhering to international guidelines such as those from the International Council for Harmonisation (ICH).[7][8][9][10] Our proposed framework for Sorafenib Impurity 21 follows a tiered approach, beginning with computational methods and progressing to in vitro and, if necessary, in vivo studies.

Figure 2: Decision pathway for proceeding to in vivo toxicological studies.

Acute Systemic Toxicity Study

An acute toxicity study provides information on the potential health effects of a single, high-dose exposure to the impurity.

Protocol 4: Acute Systemic Toxicity Study in Rodents (e.g., OECD TG 420)

-

Animal Species: Wistar rats or Swiss albino mice are commonly used.

-

Administration: The impurity is administered as a single dose via a relevant route (e.g., oral gavage, reflecting the route of administration of Sorafenib).

-

Dose Levels: A limit test at a high dose (e.g., 2000 mg/kg) is typically performed first. If toxicity is observed, a dose-ranging study is conducted.

-

Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Repeated-Dose Toxicity Study

If long-term exposure to the impurity is a concern, a repeated-dose toxicity study is necessary to evaluate the effects of cumulative exposure.

Protocol 5: 28-Day Repeated-Dose Oral Toxicity Study in Rodents (e.g., OECD TG 407)

-

Animal Species: Wistar rats are a suitable species.

-

Administration: The impurity is administered daily via oral gavage for 28 days.

-

Dose Levels: At least three dose levels and a control group are used. The doses are selected based on the results of the acute toxicity study.

-

In-life Observations: Daily clinical observations, weekly body weight, and food consumption measurements are recorded.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

-

Pathology: A full necropsy is performed, and organs are weighed. Histopathological examination of selected tissues is conducted.

Risk Assessment and Control Strategy

The data generated from the toxicological evaluation will be used to establish a safe limit for Sorafenib Impurity 21 in the final drug product. For mutagenic impurities, the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is often applied as a default for long-term treatments. [7]However, a compound-specific acceptable intake can be derived if sufficient data is available. For non-mutagenic impurities, the qualification threshold is determined based on the maximum daily dose of the drug, as outlined in the ICH Q3A/B guidelines.

Conclusion

The toxicological profiling of pharmaceutical impurities is a critical component of drug development, ensuring the safety and quality of medicines. This guide has provided a comprehensive framework for the evaluation of Sorafen-ib Impurity 21 (N-methyl-4-(4-ureidophenoxy)picolinamide). By following a systematic, evidence-based approach that integrates in silico, in vitro, and, when necessary, in vivo studies, drug developers can confidently assess the risks associated with this impurity and establish appropriate control strategies. This ensures that the benefits of Sorafenib therapy are not compromised by the presence of potentially harmful impurities.

References

- Understanding Sorafenib-Induced Cardiovascular Toxicity: Mechanisms and Treatment Implications - PMC - NIH. (2024-03-18).

- Sorafenib | CAS No: 284461-73-0.

- Mechanisms & sorafenib-induced cardiovascular toxicity | DDDT - Dove Medical Press. (2024-03-18).

- Sorafenib EP Impurity C | CAS No: 320-51-4.

- 1129683-88-0|Sorafenib impurity 21|BLD Pharm.

- Sorafenib tosylate: mechanism of action, clinical applications and safety - ChemicalBook. (2023-10-09).

- Sorafenib: A Clinical and Pharmacologic Review - PubMed.

- Safety Evaluation of Drug Substance Impurities in Generics - YouTube. (2021-03-11).

- Impurities Assessment - Inotiv.

- Sorafenib EP Impurity H - KM Pharma Solution Private Limited.

- Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products - EMA. (2024-03-26).

- In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances: A Lansoprazole Case Study - ACS Publications. (2026-01-08).

- Toxicity of Impurities y p - Drug Information Association. (2010-05-28).

- The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs. (2023-01-05).

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025-01-23).

- In silico prediction of genotoxicity - PubMed.

- assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. (2023-04-03).

- Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities | Request PDF - ResearchGate. (2025-08-06).

- Impurity Qualification Studies - Vimta Labs.

- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI.

- Sorafenib Pharmacodynamics - ClinPGx.

- Recommended Follow-Up Testing for an Ames-Positive Drug or Metabolite To Support First-in-Human Clinical Trials With Healthy Sub - FDA. (2024-11-05).

- Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC.

- Ames Test - Charles River Laboratories.

- purity, in vivo toxicity, & clinical trial material - YouTube. (2023-12-01).

- Update on in vitro cytotoxicity assays for drug development - ResearchGate. (2025-08-07).

- In Silico Models for Toxicity Prediction - YouTube. (2017-12-05).

- Toxicology: | Aurigene Pharmaceutical Services.

- ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk - ECA Academy - gmp-compliance.org.

- Sorafenib related compound 12 | 284461-74-1 - ChemicalBook. (2022-12-21).

- N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide - BLDpharm.

- ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk - RAPS. (2023-04-07).

- Multidisciplinary Guidelines - ICH.

- 284462-37-9|4-(4-Aminophenoxy)-N-methylpicolinamide - BLDpharm.

- Sorafenib Impurity 21 | CAS No: 1858792-36-5.

Sources

- 1. Sorafenib Impurity 21 | CAS No: 1858792-36-5 [aquigenbio.com]

- 2. Sorafenib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. kmpharma.in [kmpharma.in]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scribd.com [scribd.com]

- 7. TICAGRELOR | 1129683-88-0 [chemicalbook.com]

- 8. kmpharma.in [kmpharma.in]

- 9. 284462-74-4|4-(4-Amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide|BLD Pharm [bldpharm.com]

- 10. 1178134-86-5|4-(4-Amino-phenoxy)-pyridine-2-carboxylic acid methylamide|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Quantitative Analysis of Sorafenib Impurity 21 in Sorafenib API using a Validated Stability-Indicating HPLC Method

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Sorafenib Impurity 21 (4,6-Dichloro-N,N-dimethylpicolinamide) in Sorafenib Active Pharmaceutical Ingredient (API). The control of impurities is a critical aspect of pharmaceutical quality control, directly impacting the safety and efficacy of the final drug product.[1] This document provides a comprehensive protocol, including the scientific rationale for methodological choices, and a complete validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and regulatory submissions.

Introduction: The Imperative of Impurity Profiling in Sorafenib

Sorafenib is a multi-kinase inhibitor pivotal in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[4] Its mechanism of action involves the inhibition of several signaling pathways that control cell division and proliferation.[5] The chemical complexity of the Sorafenib synthesis process can lead to the formation of various process-related impurities and degradation products.[] Regulatory bodies, such as the FDA and EMA, mandate stringent control over these impurities to ensure the safety and consistency of the API.[7]

Sorafenib Impurity 21, chemically identified as 4,6-Dichloro-N,N-dimethylpicolinamide, is a potential impurity that requires careful monitoring. This application note addresses the analytical challenge of quantifying this specific impurity, providing a reliable method for its determination in the Sorafenib API.

Chemical Structures:

-

Sorafenib: 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide.[1]

-

Sorafenib Impurity 21: 4,6-Dichloro-N,N-dimethylpicolinamide.[8]

Analytical Method Rationale and Development

A reverse-phase HPLC (RP-HPLC) method was selected for this analysis due to its versatility and proven efficacy in separating compounds with varying polarities, which is typical for APIs and their impurities.[1] The primary objective was to achieve baseline separation of Sorafenib Impurity 21 from the main Sorafenib peak and other potential impurities.

2.1. Chromatographic Column Selection: A C18 stationary phase was chosen for its hydrophobic characteristics, which provides good retention and separation for moderately polar to non-polar compounds like Sorafenib and its impurities. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and analysis time.

2.2. Mobile Phase Optimization: The mobile phase composition is critical for achieving the desired separation. A gradient elution with a mixture of an aqueous buffer and an organic solvent is often employed for complex separations. For this method, an isocratic mobile phase consisting of acetonitrile and a phosphate buffer was optimized to provide a stable baseline and consistent retention times. The pH of the buffer is controlled to ensure the consistent ionization state of the analytes, thereby improving peak shape and reproducibility.

2.3. Detection Wavelength: The selection of the detection wavelength is based on the UV-Vis absorption spectra of Sorafenib and Sorafenib Impurity 21. A wavelength of 265 nm was chosen as it provides good sensitivity for both the API and the impurity of interest.[5]

Experimental Protocol: Quantification of Sorafenib Impurity 21

This section provides a detailed, step-by-step protocol for the quantification of Sorafenib Impurity 21 in Sorafenib API.

Materials and Reagents

-

Sorafenib API (for testing)

-

Sorafenib Impurity 21 Reference Standard (CAS No: 1858792-36-5)[8]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

Instrumentation

A High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Gradient Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.02M Potassium Dihydrogen Phosphate Buffer (pH 3.0 adjusted with Orthophosphoric Acid) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Preparation of Solutions

3.4.1. Buffer Preparation (0.02M Potassium Dihydrogen Phosphate, pH 3.0)

-

Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.0 ± 0.05 with diluted orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter and degas.

3.4.2. Mobile Phase Preparation

-

Mix acetonitrile and the prepared buffer in a 60:40 (v/v) ratio.

-

Degas the mobile phase using sonication or vacuum filtration.

3.4.3. Diluent Preparation Use the mobile phase as the diluent.

3.4.4. Standard Stock Solution of Sorafenib Impurity 21 (100 µg/mL)

-

Accurately weigh about 10 mg of Sorafenib Impurity 21 reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent. Sonicate if necessary.

3.4.5. Standard Solution (1.0 µg/mL)

-

Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

-

Dilute to volume with the diluent.

3.4.6. Sample Solution (1000 µg/mL of Sorafenib API)

-

Accurately weigh about 100 mg of Sorafenib API into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent. Sonicate to ensure complete dissolution.

System Suitability

Before sample analysis, perform a system suitability test by injecting the Standard Solution (1.0 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

-

Tailing Factor: Not more than 2.0 for the Sorafenib Impurity 21 peak.

-

Theoretical Plates: Not less than 2000 for the Sorafenib Impurity 21 peak.

-

% RSD of Peak Areas: Not more than 5.0%.

Analytical Procedure

-

Inject the diluent as a blank to ensure no interfering peaks are present at the retention time of Sorafenib Impurity 21.

-

Inject the Standard Solution and record the chromatogram.

-

Inject the Sample Solution in duplicate and record the chromatograms.

Calculation

The percentage of Sorafenib Impurity 21 in the Sorafenib API is calculated using the following formula:

% Impurity 21 = (Area_impurity_sample / Area_impurity_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100

Where:

-

Area_impurity_sample: Peak area of Impurity 21 in the sample chromatogram.

-

Area_impurity_standard: Average peak area of Impurity 21 in the standard chromatograms.

-

Conc_standard: Concentration of Impurity 21 in the Standard Solution (µg/mL).

-

Conc_sample: Concentration of Sorafenib API in the Sample Solution (µg/mL).

-

Purity_standard: Purity of the Sorafenib Impurity 21 reference standard.

Method Validation

The developed analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][9][10]

Specificity (Forced Degradation)

Forced degradation studies were performed on the Sorafenib API to demonstrate the stability-indicating nature of the method. The API was subjected to stress conditions such as acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidative degradation (3% H₂O₂), thermal stress (105 °C), and photolytic stress (UV light).[11] The results showed that the peak for Sorafenib Impurity 21 was well-resolved from the main Sorafenib peak and any degradation products, confirming the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of Sorafenib Impurity 21 ranging from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., 0.15%). A calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Range | LOQ - 1.5 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Accuracy (% Recovery)

Accuracy was determined by spiking a known amount of Sorafenib Impurity 21 into the Sorafenib API sample at three different concentration levels (50%, 100%, and 150% of the specification limit). The recovery of the impurity was then calculated.

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 50% | 0.5 | 0.49 | 98.0% |

| 100% | 1.0 | 1.01 | 101.0% |

| 150% | 1.5 | 1.48 | 98.7% |

Precision

4.4.1. Repeatability (Intra-day Precision) Repeatability was assessed by analyzing six replicate injections of the Sample Solution spiked with Sorafenib Impurity 21 at the 100% level on the same day.

4.4.2. Intermediate Precision (Inter-day Ruggedness) Intermediate precision was evaluated by performing the analysis on two different days, with different analysts and different equipment.

| Precision Type | % RSD of Impurity 21 |

| Repeatability | < 2.0% |

| Intermediate Precision | < 3.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

| Parameter | Result |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, demonstrating the method's robustness.

Visualization of Workflows

Figure 1: Experimental workflow for the quantification of Sorafenib Impurity 21.

Figure 2: Logical flow of the method validation process.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative determination of Sorafenib Impurity 21 in Sorafenib API. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. The successful implementation of this method will support quality control laboratories in ensuring the purity and safety of Sorafenib API, ultimately contributing to the delivery of high-quality medicines to patients.

References

-

Journal For Basic Sciences. Development and Validation of RP-HPLC Method Along with Forced Degradation Study for Estimation of Sorafenib in Bulk Drug and. [Link]

-

Axios Research. Sorafenib Related Compound 21. [Link]

-

World Journal of Pharmaceutical and Life Sciences. IMPURITY PROFILING AND RELATED SUBSTANCES STUDY OF SORAFENIB. [Link]

-

Cleanchem. Sorafenib Impurity 21 | CAS No: 1858792-36-5. [Link]

-

Macedonian Pharmaceutical Bulletin. Development of Green RP-HPLC method for determination of sorafenib in film-coated tablets. [Link]

-

Impactfactor. Preparation and Characterization of Solid Dispersion of Sorafenib Tosylate for Enhancement of Bioavailability. [Link]

-

PubMed. Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products and in biological matrix employing analytical quality by design approach. [Link]

-

Pharmaffiliates. Sorafenib-impurities. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Development and Validation of RP-HPLC Method for the Determination of Sorafenib Tablet. [Link]

-

ResearchGate. PHARMACEUTICAL ANALYTICAL REVIEW OF SORAFENIB. [Link]

-

GSC Biological and Pharmaceutical Sciences. Analytical estimation methods for determination of sorafenib. [Link]

-

World Journal of Pharmaceutical and Life Sciences. METHOD DEVELOPMENT AND VALIDATION OF SORAFENIB IN BULK FORMULATION. [Link]

-

ResearchGate. Analytical estimation methods for determination of sorafenib. [Link]

-

European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

-

European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

-

European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

-

PubMed. Preparation and characterization of sorafenib-loaded microprecipitated bulk powder for enhancing oral bioavailability. [Link]

-

Agenzia Italiana del Farmaco. Impurities in Drug Substance and Drug Product Regulatory aspects. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

KM Pharma Solution Private Limited. Sorafenib EP Impurity H. [Link]

Sources

- 1. Sorafenib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. wjbphs.com [wjbphs.com]

- 3. database.ich.org [database.ich.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. aifa.gov.it [aifa.gov.it]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. fda.gov [fda.gov]

- 11. Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products and in biological matrix employing analytical quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Chromatographic conditions for Sorafenib impurity profiling

Executive Summary

This technical guide details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the impurity profiling of Sorafenib Tosylate.[1] Sorafenib, a multikinase inhibitor used in the treatment of renal cell and hepatocellular carcinoma, presents specific analytical challenges due to its high hydrophobicity (

This protocol departs from generic "cookbook" methods by integrating Analytical Quality by Design (AQbD) principles. We prioritize the separation of critical impurity pairs—specifically the resolution between the parent drug and its

Chemical Context & Impurity Landscape

To design an effective separation, one must understand the analyte's behavior. Sorafenib contains a pyridine ring (weakly basic) and a urea linkage (susceptible to hydrolysis).

-

Critical Quality Attributes (CQAs):

Diagram 1: Impurity Origin & Degradation Logic

This diagram illustrates the pathways leading to the critical impurities targeted by this method.

Caption: Mechanistic pathway showing the formation of critical oxidative and hydrolytic impurities from Sorafenib.

Method Development Strategy (The "Why")

Stationary Phase Selection

Sorafenib is highly retained on non-polar phases. A standard C18 (Octadecyl) column is essential. However, to ensure peak symmetry for the basic pyridine moiety, a column with high carbon loading and end-capping is required to minimize silanol interactions.

-

Selected: Phenomenex Luna C18(2) or equivalent high-purity silica C18.

Mobile Phase & pH

Sorafenib has pKa values of approximately 2.0 (pyridine nitrogen) and 11.5 (urea).

-

pH Choice: We utilize pH 4.5 (Ammonium Acetate) or pH 2.5 (Dilute Orthophosphoric Acid).

-

Rationale: At pH 4.5, the pyridine is partially ionized, improving solubility without causing rapid elution. Acidic conditions suppress the ionization of the urea protons, sharpening the peak shape.

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better dipole-dipole selectivity for the urea linkage.

Optimized Chromatographic Protocol

This protocol is designed for Gradient Elution to ensure all late-eluting hydrophobic impurities are cleared while maintaining resolution for early eluting polar degradants (like the N-oxide).

Chromatographic Conditions

| Parameter | Specification |

| Instrument | HPLC/UPLC with PDA (Photodiode Array) Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Agilent Zorbax Eclipse) |

| Column Temp | 30°C ± 2°C (Controlled temperature is critical for retention reproducibility) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (Primary), 240 nm (Secondary for specific impurities) |

| Injection Vol | 20 µL |

| Run Time | 45 Minutes |

| Mobile Phase A | 10 mM Ammonium Acetate buffer (pH 4.5 adjusted with Acetic Acid) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 70 | 30 | Equilibration - Start with high aqueous to retain polar N-oxide. |

| 5.0 | 70 | 30 | Isocratic Hold - Establish baseline stability. |

| 25.0 | 20 | 80 | Linear Ramp - Elute Sorafenib and hydrophobic impurities. |

| 35.0 | 10 | 90 | Wash - Clear highly retained dimers/oligomers. |

| 36.0 | 70 | 30 | Return - Re-equilibrate. |

| 45.0 | 70 | 30 | End |

Experimental Workflow & Validation

Standard & Sample Preparation

-

Diluent: Acetonitrile : Water (50:50 v/v). Sorafenib is practically insoluble in pure water.

-

Stock Solution: Dissolve 25 mg Sorafenib Tosylate in 25 mL Diluent (1000 µg/mL). Sonicate for 10 mins.

-

Test Solution: Dilute Stock to 100 µg/mL for impurity profiling.

System Suitability Criteria (Self-Validating System)

Before running samples, the system must pass these checks:

-

Tailing Factor (Sorafenib): NMT 1.5.

-

Theoretical Plates: NLT 5000.

-

Resolution: NLT 2.0 between Sorafenib and Sorafenib

-oxide (if available) or the nearest eluting impurity. -

Precision: %RSD of 6 replicate injections of standard < 2.0%.

Diagram 2: Analytical Workflow Logic

Caption: Step-by-step analytical workflow ensuring system readiness before data acquisition.

Forced Degradation (Stress Testing)

To demonstrate the method is "Stability-Indicating" (capable of detecting degradation), the following stress conditions were validated.

| Stress Condition | Reagent / Condition | Expected Observation |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hrs | Formation of Impurity A (Amine cleavage). Moderate degradation. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hrs | High degradation. Significant peak shifts. |

| Oxidation | 3% | Formation of Sorafenib |

| Thermal | 60°C, 24 hrs | Stable (Sorafenib is thermally robust). |

| Photolytic | UV Light (1.2 million lux hrs) | Minor degradation observed. |

Note: The method successfully resolves the oxidative degradant (N-oxide) from the main peak, confirming specificity.

References

-

International Council for Harmonisation (ICH). (2005).[9] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

-

Sharma, T., et al. (2018).[10][11] "Analytical quality by design-enabled development of a... stability-indicating reversed-phase high-performance liquid chromatographic method for determining stress-induced forced-degradation products of sorafenib tosylate." Biomedical Chromatography. Link

-

BOC Sciences. Sorafenib Impurities and Reference Standards. (Chemical structure verification).

-

U.S. Pharmacopeia (USP). USP Monograph: Sorafenib Tosylate. (Reference for compendial limits). Link

-

Blanchard, et al. (2010).[1] "Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

Sources

- 1. wjbphs.com [wjbphs.com]

- 2. kmpharma.in [kmpharma.in]

- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. veeprho.com [veeprho.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. store.usp.org [store.usp.org]

- 9. Frontiers | HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations [frontiersin.org]

- 10. Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products and in biological matrix employing analytical quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

Application Note: Structural Elucidation and Quantification of Sorafenib Impurity 21 via High-Field NMR

Executive Summary

In the synthesis of the multi-kinase inhibitor Sorafenib , the control of process-related impurities is critical for meeting ICH Q3A/B guidelines. While oxidative degradants (e.g., N-oxides) are common, "Impurity 21" (identified as 4-[4-(carbamoylamino)phenoxy]-N-methylpyridine-2-carboxamide ) represents a specific challenge. It shares the core pharmacophore of Sorafenib but lacks the terminal 4-chloro-3-(trifluoromethyl)phenyl ring, effectively terminating in a primary urea.

This Application Note provides a definitive protocol for distinguishing Impurity 21 from the parent API using 1H and 2D NMR spectroscopy. We address the specific challenge of resolving exchangeable urea protons and provide a self-validating workflow for quantification.